What is the structure of 2-(2-Pyridyl)ethanesulfonic acid?
What is the structure of 2-(2-Pyridyl)ethanesulfonic acid?
An In-depth Technical Guide to 2-(2-Pyridyl)ethanesulfonic Acid: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-(2-Pyridyl)ethanesulfonic acid, a heterocyclic organosulfur compound. The document details its core chemical structure, physicochemical properties, and established methods of synthesis. It is intended for researchers and professionals in chemical synthesis and drug development who require a thorough understanding of this molecule as a potential building block or reagent. The guide synthesizes data from established chemical databases and peer-reviewed literature to ensure technical accuracy and practical relevance.
Introduction and Chemical Identity
2-(2-Pyridyl)ethanesulfonic acid belongs to the class of pyridine derivatives, featuring a sulfonic acid moiety linked to the heterocyclic ring via an ethyl bridge. Its structure combines the aromatic, electron-withdrawing nature of the pyridine ring with the strong acidity and polarity of the sulfonic acid group. This unique combination makes it a subject of interest as a versatile building block in organic synthesis, a ligand in coordination chemistry, and a potential intermediate for pharmaceutical compounds.
The compound is identified by the following key parameters:
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CAS Number: 68922-18-9[1]
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Synonyms: 2-Pyridineethanesulfonic acid, 2-(pyridin-2-yl)ethane-1-sulfonic acid[3][4]
Molecular Structure and Conformation
The fundamental structure of 2-(2-Pyridyl)ethanesulfonic acid consists of a pyridine ring substituted at the C2 position with an ethanesulfonic acid group (-CH₂CH₂SO₃H).
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Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom imparts a slight basic character to the ring and influences its electronic properties.
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Ethyl Bridge: A two-carbon aliphatic chain (-CH₂CH₂-) that connects the pyridine ring to the functional group. The presence of this flexible linker distinguishes it from directly substituted pyridinesulfonic acids.
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Sulfonic Acid Group: A strongly acidic functional group (-SO₃H) responsible for the compound's high polarity and water solubility.
The unambiguous chemical structure can be represented by the following identifiers:
Physicochemical and Computational Properties
A summary of the key physical and computed properties is presented below. These values are crucial for predicting the compound's behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Melting Point | 268 °C | [2] |
| Topological Polar Surface Area (TPSA) | 67.26 Ų | [3] |
| LogP (calculated) | 0.5119 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 3 | [3] |
Synthesis and Characterization
Synthesis Pathway
The synthesis of 2-(2-Pyridyl)ethanesulfonic acid has been reported in the chemical literature. A key reference points to a method described in The Journal of Organic Chemistry in 1961.[2] While the specific details of that protocol require consulting the primary source, a logical synthetic approach can be conceptualized based on established organic chemistry principles. A plausible pathway involves the sulfonation of a 2-ethylpyridine precursor or the addition of a sulfite to 2-vinylpyridine.
The following diagram illustrates a generalized workflow for such a synthesis. The choice of specific reagents and conditions is critical for achieving high yield and purity, necessitating careful experimental design and optimization.
Spectroscopic Characterization
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Infrared (IR) Spectroscopy:
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S=O Stretching: Strong absorption bands are expected in the 1250-1160 cm⁻¹ (asymmetric) and 1060-1030 cm⁻¹ (symmetric) regions, characteristic of the sulfonyl group.[5]
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Pyridine Ring Vibrations: Multiple bands between 1600-1400 cm⁻¹ are anticipated due to C=C and C=N stretching within the aromatic ring.[5]
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O-H Stretching: A broad absorption band centered around 3000 cm⁻¹ would indicate the acidic proton of the sulfonic acid group.
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C-H Stretching: Aliphatic C-H stretches from the ethyl bridge would appear just below 3000 cm⁻¹, while aromatic C-H stretches would appear just above 3000 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR:
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Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm), with coupling patterns characteristic of a 2-substituted pyridine.
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Ethyl Protons: Two signals, likely triplets, in the aliphatic region (δ 2.5-4.0 ppm), corresponding to the two methylene (-CH₂-) groups. The group adjacent to the pyridine ring would be more deshielded (downfield) than the one adjacent to the sulfonyl group.
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¹³C NMR:
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Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-150 ppm).
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Ethyl Carbons: Two signals in the aliphatic region (δ 20-60 ppm).
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Applications and Safety
Potential Applications
2-(2-Pyridyl)ethanesulfonic acid is primarily available as a research chemical and building block for organic synthesis.[1] Its bifunctional nature—a pyridine ring capable of coordination and a sulfonic acid group for solubility and reactivity—makes it a versatile intermediate for creating more complex molecules. Potential, though not extensively documented, applications include:
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Pharmaceutical Intermediates: As a fragment for synthesizing active pharmaceutical ingredients (APIs).
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Coordination Chemistry: Acting as a ligand for metal complexes, with the sulfonate group providing water solubility.
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Materials Science: Incorporation into polymers or functional materials where charged groups are desired.
Health and Safety Information
Based on available safety data, 2-(2-Pyridyl)ethanesulfonic acid is classified as an irritant. Standard laboratory precautions should be taken when handling this compound.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Personal Protective Equipment (PPE): It is recommended to use an N95 dust mask, safety glasses (eyeshields), and chemical-resistant gloves.
Conclusion
2-(2-Pyridyl)ethanesulfonic acid is a well-defined chemical entity with a unique structural arrangement. Its properties are dominated by the interplay between the aromatic pyridine heterocycle and the highly polar sulfonic acid group. While its documented applications are currently limited to its role as a synthetic intermediate, its structure suggests potential for broader utility in medicinal chemistry and materials science. This guide provides the foundational knowledge required for researchers to effectively utilize and handle this compound in a laboratory setting.
References
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ChemSynthesis. 2-pyridin-2-yl-ethanesulfonic acid. Available from: [Link]
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PubChem, National Center for Biotechnology Information. 4-Pyridineethanesulfonic acid. Available from: [Link]
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Varghese, B., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2634. Available from: [Link]
